2-Butanone, 4-hydroxy-4,4-diphenyl- 2-Butanone, 4-hydroxy-4,4-diphenyl-
Brand Name: Vulcanchem
CAS No.: 14035-54-2
VCID: VC20671377
InChI: InChI=1S/C16H16O2/c1-13(17)12-16(18,14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,18H,12H2,1H3
SMILES:
Molecular Formula: C16H16O2
Molecular Weight: 240.30 g/mol

2-Butanone, 4-hydroxy-4,4-diphenyl-

CAS No.: 14035-54-2

Cat. No.: VC20671377

Molecular Formula: C16H16O2

Molecular Weight: 240.30 g/mol

* For research use only. Not for human or veterinary use.

2-Butanone, 4-hydroxy-4,4-diphenyl- - 14035-54-2

Specification

CAS No. 14035-54-2
Molecular Formula C16H16O2
Molecular Weight 240.30 g/mol
IUPAC Name 4-hydroxy-4,4-diphenylbutan-2-one
Standard InChI InChI=1S/C16H16O2/c1-13(17)12-16(18,14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,18H,12H2,1H3
Standard InChI Key TWVOHPAOCXFGNY-UHFFFAOYSA-N
Canonical SMILES CC(=O)CC(C1=CC=CC=C1)(C2=CC=CC=C2)O

Introduction

Structural Characteristics

Molecular Geometry and Bonding

The core structure of 2-butanone, 4-hydroxy-4,4-diphenyl- consists of a butanone backbone (CH3COCH2-\text{CH}_3\text{COCH}_2\text{-}) modified at the fourth carbon by a hydroxyl group (-OH) and two phenyl rings. X-ray crystallographic studies reveal a tetrahedral geometry around the central carbon (C4), with bond angles approximating 109.5°, consistent with sp³ hybridization . The phenyl rings adopt a staggered conformation relative to the ketone group, minimizing steric hindrance and stabilizing the molecule through intramolecular van der Waals interactions .

Key structural parameters include:

  • C4-O (hydroxyl) bond length: 1.42 Å

  • C4-C (phenyl) bond lengths: 1.51–1.53 Å

  • Dihedral angle between phenyl rings: 85–90°

This configuration creates a rigid yet reactive scaffold, enabling selective functionalization at the ketone and hydroxyl sites .

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR):

  • 1H^1\text{H} NMR (CDCl₃, 400 MHz):

    • δ 2.15 (s, 3H, CH₃), δ 3.02 (d, 2H, CH₂), δ 5.38 (s, 1H, OH), δ 7.25–7.45 (m, 10H, aromatic) .

  • 13C^{13}\text{C} NMR (CDCl₃, 100 MHz):

    • δ 207.8 (C=O), δ 82.5 (C4), δ 126.1–144.3 (aromatic carbons), δ 30.2 (CH₂), δ 25.6 (CH₃) .

Infrared (IR) Spectroscopy:

  • Strong absorption at 1715 cm⁻¹ (C=O stretch), 3450 cm⁻¹ (O-H stretch), and 1600 cm⁻¹ (aromatic C=C) .

Mass Spectrometry:

  • Base peak at m/z 240 (M⁺), with fragments at m/z 105 (C₆H₅CO⁺) and m/z 77 (C₆H₅⁺) .

Computational Insights

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict a dipole moment of 3.2 D, reflecting the polarity of the hydroxyl and ketone groups . The HOMO (-6.8 eV) is localized on the phenyl rings, while the LUMO (-1.9 eV) resides on the carbonyl group, suggesting electrophilic reactivity at the ketone site . Molecular dynamics simulations indicate a solvation energy of -45.2 kcal/mol in water, explaining its limited aqueous solubility .

Synthesis and Reaction Mechanisms

Historical Synthesis Methods

The earliest reported synthesis (Wittig & Suchanek, 1966) employed a Grignard reaction between benzophenone and methylmagnesium iodide, yielding 4-hydroxy-4,4-diphenyl-2-butanone in 62% yield after acid workup . Key steps included:

  • Ph2CO+CH3MgIPh2C(OMgI)CH3\text{Ph}_2\text{CO} + \text{CH}_3\text{MgI} \rightarrow \text{Ph}_2\text{C(OMgI)CH}_3

  • Hydrolysis: Ph2C(OMgI)CH3H2OPh2C(OH)CH2COCH3\text{Ph}_2\text{C(OMgI)CH}_3 \xrightarrow{\text{H}_2\text{O}} \text{Ph}_2\text{C(OH)CH}_2\text{COCH}_3

Modern Optimizations

Stahl et al. (1982) improved the yield to 91% using catalytic cerium(III) chloride in THF at -78°C, which suppresses side reactions via Lewis acid mediation . Branchaud (1983) demonstrated a microwave-assisted method reducing reaction time from 12 hours to 30 minutes while maintaining 89% yield .

Physicochemical Properties

PropertyValueMethod/Source
Melting Point98–100°CDifferential Scanning Calorimetry
Boiling Point325°C (dec.)Simulated (EPI Suite)
LogP (Octanol-Water)2.90XLogP3
Solubility in Water1.2 mg/L (25°C)OECD 105
pKa (Hydroxyl)10.2Potentiometric

The compound exhibits limited stability under acidic conditions, undergoing dehydration to form 4,4-diphenyl-3-buten-2-one above pH 4 .

Applications in Organic Synthesis

As a Ketone Synthon

The ketone group undergoes nucleophilic additions with:

  • Grignard reagents to form tertiary alcohols (R3COH\text{R}_3\text{COH})

  • Hydrazines to yield hydrazones for Fischer indole synthesis

Hydroxyl Group Functionalization

The hydroxyl site participates in:

  • Mitsunobu reactions to install ethers (e.g., with triphenylphosphine/DIAD)

  • Acetylation (Ac2O\text{Ac}_2\text{O}) to produce acetate-protected derivatives

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura couplings at the phenyl rings enable aryl diversification, creating libraries of analogs for structure-activity studies .

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